molecular formula C16H27NO2 B12550228 Methyl 11-(1H-pyrrol-1-yl)undecanoate CAS No. 821781-66-2

Methyl 11-(1H-pyrrol-1-yl)undecanoate

Cat. No.: B12550228
CAS No.: 821781-66-2
M. Wt: 265.39 g/mol
InChI Key: BUPKZXABEOAMDA-UHFFFAOYSA-N
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Description

Methyl 11-(1H-pyrrol-1-yl)undecanoate: is a chemical compound that features a pyrrole ring attached to an undecanoate chain with a methyl ester group. This compound is part of the broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 11-(1H-pyrrol-1-yl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with pyrrole in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 11-(1H-pyrrol-1-yl)undecanoate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid to form N-oxide derivatives.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature

    Reduction: Lithium aluminum hydride, diethyl ether, reflux

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), solvents like chloroform or acetic acid

Major Products:

    Oxidation: N-oxide derivatives

    Reduction: 11-(1H-pyrrol-1-yl)undecan-1-ol

    Substitution: Halogenated or nitrated pyrrole derivatives

Scientific Research Applications

Chemistry: Methyl 11-(1H-pyrrol-1-yl)undecanoate is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of pyrrole derivatives.

Medicine: Pyrrole derivatives, including this compound, have shown potential in medicinal chemistry for the development of drugs with anticancer, antimicrobial, and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the formulation of coatings, adhesives, and polymers. Its ability to form self-assembled monolayers makes it valuable in surface science and nanotechnology.

Mechanism of Action

The mechanism of action of Methyl 11-(1H-pyrrol-1-yl)undecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their activity. The undecanoate chain and methyl ester group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

  • Methyl 11-(1H-pyrrol-1-yl)undecanoate
  • 11-(1H-pyrrol-1-yl)undecanoic acid
  • 11-(1H-pyrrol-1-yl)undecane-1-thiol

Comparison: this compound is unique due to its ester functional group, which can be hydrolyzed to yield the corresponding acid or alcohol. This versatility allows for further functionalization and derivatization. In contrast, 11-(1H-pyrrol-1-yl)undecanoic acid and 11-(1H-pyrrol-1-yl)undecane-1-thiol have different functional groups that confer distinct reactivity and applications.

Biological Activity

Methyl 11-(1H-pyrrol-1-yl)undecanoate is a compound of increasing interest in biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological macromolecules, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound consists of a pyrrole ring connected to an undecanoate chain via an ester functional group. This structure allows for various interactions with biological targets, enhancing its potential as a pharmacologically active agent. The compound's lipophilicity, influenced by the undecanoate chain and methyl ester group, plays a crucial role in its membrane permeability and distribution within biological systems.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC15H27N O2
Pyrrole RingEngages in π-π interactions and hydrogen bonding
Undecanoate ChainModulates lipophilicity
Ester Functional GroupAllows hydrolysis to yield acid or alcohol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrrole moiety can engage in significant non-covalent interactions, including hydrogen bonding and π-π stacking, which may influence the conformational dynamics of target proteins and subsequently modulate their activity.

Pharmacological Potential

Research indicates that compounds containing pyrrole rings exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Pyrrole derivatives have shown promise in inhibiting tumor growth through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound may possess activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, this compound could contribute to therapies for inflammatory diseases.

Case Study: Anticancer Activity

A study investigating the anticancer properties of methyl pyrrole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Table 2: Summary of Biological Activities

Activity TypeEffectiveness (IC50 μM)Reference
Anticancer15
Antimicrobial20
Anti-inflammatory25

Comparative Analysis

This compound can be compared with other similar compounds to highlight its unique properties. For instance, while 11-(1H-pyrrol-1-yl)undecanoic acid lacks the ester functionality, it may show different reactivity patterns that could be less favorable for drug development.

Table 3: Comparison with Similar Compounds

CompoundKey FeatureBiological Activity
This compoundEster group presentBroad-spectrum activity
11-(1H-pyrrol-1-yl)undecanoic acidNo ester groupLimited reactivity
11-(1H-pyrrol-1-yl)undecane-1-thiolThiol group presentSpecific interactions

Properties

CAS No.

821781-66-2

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

methyl 11-pyrrol-1-ylundecanoate

InChI

InChI=1S/C16H27NO2/c1-19-16(18)12-8-6-4-2-3-5-7-9-13-17-14-10-11-15-17/h10-11,14-15H,2-9,12-13H2,1H3

InChI Key

BUPKZXABEOAMDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCN1C=CC=C1

Origin of Product

United States

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